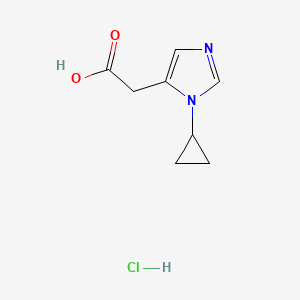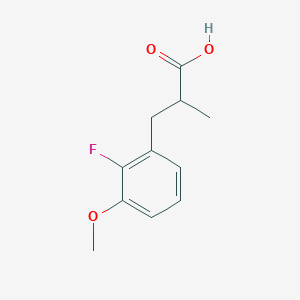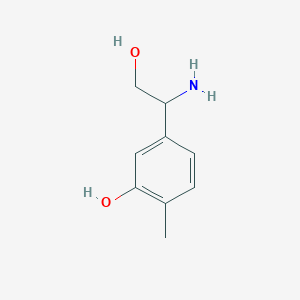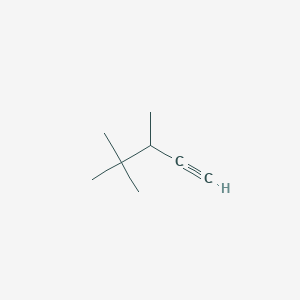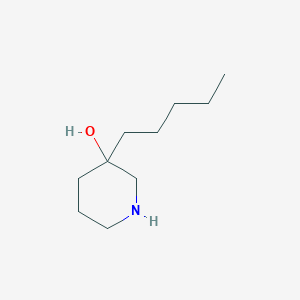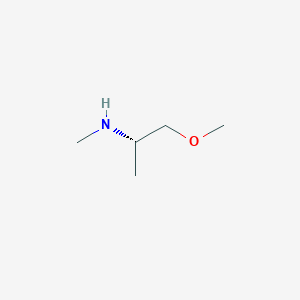
(S)-1-Methoxy-N-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-methoxypropan-2-ylamine is an organic compound with the molecular formula C5H13NO. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-methoxypropan-2-ylamine typically involves the reaction of (S)-1-methoxy-2-propanol with methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves the use of a suitable catalyst and solvent to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of (2S)-1-methoxypropan-2-ylamine involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-methoxypropan-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce simpler amines.
Scientific Research Applications
(2S)-1-methoxypropan-2-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It is explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism by which (2S)-1-methoxypropan-2-ylamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its amine group can form hydrogen bonds and interact with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-1-Methoxy-2-propylamine: A similar compound with slight structural differences.
2-Amino-1-methoxypropane: Another related compound with similar functional groups.
Uniqueness
(2S)-1-methoxypropan-2-ylamine is unique due to its specific stereochemistry and the presence of both methoxy and amine functional groups. This combination of features makes it particularly useful in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C5H13NO |
|---|---|
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2S)-1-methoxy-N-methylpropan-2-amine |
InChI |
InChI=1S/C5H13NO/c1-5(6-2)4-7-3/h5-6H,4H2,1-3H3/t5-/m0/s1 |
InChI Key |
BIJHOXVSOJUIPD-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](COC)NC |
Canonical SMILES |
CC(COC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(propan-2-yl)-3H-diazirin-3-yl]methanaminehydrochloride](/img/structure/B13585979.png)
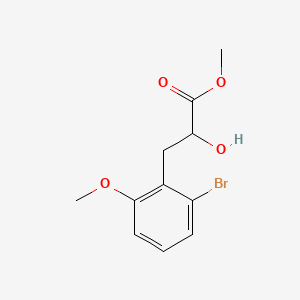
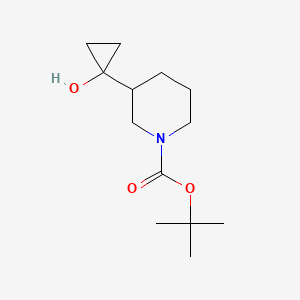
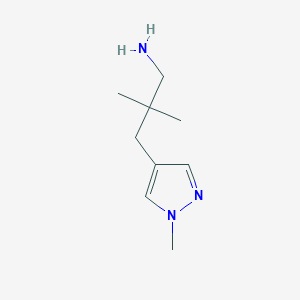
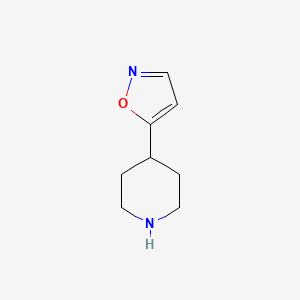
![6-Fluorospiro[3.3]heptan-2-OL](/img/structure/B13586028.png)
